molecular formula C9H12N2OS B1299260 4,5,6,7-Tetrahydro-1-benzothiophene-2-carbohydrazide CAS No. 65361-27-5

4,5,6,7-Tetrahydro-1-benzothiophene-2-carbohydrazide

Cat. No.: B1299260
CAS No.: 65361-27-5
M. Wt: 196.27 g/mol
InChI Key: SDFUELDJXIFNSG-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

4,5,6,7-Tetrahydro-1-benzothiophene-2-carbohydrazide plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been shown to interact with enzymes such as pyruvate dehydrogenase kinase 1 (PDK1) and lactate dehydrogenase A (LDHA), which are crucial in metabolic pathways . The compound’s interaction with these enzymes involves binding to their active sites, thereby inhibiting their activity and affecting metabolic processes. Additionally, this compound exhibits antioxidant properties, interacting with reactive oxygen species (ROS) and reducing oxidative stress in cells .

Cellular Effects

The effects of this compound on various cell types and cellular processes have been extensively studied. In colorectal cancer cells, the compound has demonstrated cytotoxic effects, leading to reduced cell viability and proliferation . It influences cell signaling pathways by inhibiting PDK1 and LDHA, which are involved in glucose metabolism and energy production. This inhibition results in altered gene expression and metabolic flux, ultimately affecting cellular metabolism and growth . Furthermore, the compound’s antioxidant properties help mitigate oxidative damage in cells, contributing to its potential therapeutic effects.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with target enzymes and proteins. The compound binds to the active sites of PDK1 and LDHA, inhibiting their catalytic activity and disrupting metabolic pathways . This inhibition leads to a decrease in lactate production and an increase in oxidative phosphorylation, thereby altering cellular energy metabolism. Additionally, the compound’s antioxidant activity involves scavenging ROS and reducing oxidative stress, which can influence gene expression and cellular signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard storage conditions, but its activity may degrade over extended periods . Long-term studies have shown that the compound maintains its cytotoxic and antioxidant properties in vitro, with consistent effects on cellular function observed over time

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and significant therapeutic effects, such as reduced tumor growth in cancer models . At higher doses, toxic effects have been observed, including liver and kidney damage . These findings highlight the importance of determining optimal dosages for therapeutic applications to minimize adverse effects while maximizing efficacy.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with PDK1 and LDHA . By inhibiting these enzymes, the compound affects glucose metabolism and energy production, leading to altered metabolic flux and changes in metabolite levels. Additionally, the compound’s antioxidant properties influence redox balance and oxidative stress responses in cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites, such as the mitochondria, where it exerts its effects on metabolic pathways and oxidative stress responses . The compound’s distribution within tissues is influenced by its chemical properties, including solubility and stability .

Subcellular Localization

The subcellular localization of this compound is primarily within the mitochondria, where it interacts with enzymes involved in energy metabolism . Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles, enhancing its activity and function . This localization is crucial for its role in modulating metabolic pathways and reducing oxidative stress in cells .

Preparation Methods

The synthesis of 4,5,6,7-Tetrahydro-1-benzothiophene-2-carbohydrazide typically involves the reaction of 4,5,6,7-tetrahydrobenzo[b]thiophene with hydrazine hydrate under specific conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then isolated by filtration and purified by recrystallization.

Chemical Reactions Analysis

4,5,6,7-Tetrahydro-1-benzothiophene-2-carbohydrazide undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen peroxide, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 4,5,6,7-Tetrahydro-1-benzothiophene-2-carbohydrazide involves its interaction with specific molecular targets and pathways. For example, it inhibits the activity of enzymes like PDK1 and LDHA, which play crucial roles in the metabolic pathways of cancer cells . By inhibiting these enzymes, the compound disrupts the energy production and metabolic processes of cancer cells, leading to their death.

Comparison with Similar Compounds

4,5,6,7-Tetrahydro-1-benzothiophene-2-carbohydrazide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its hydrazide group, which imparts specific reactivity and potential biological activities that are not present in its analogs.

Properties

IUPAC Name

4,5,6,7-tetrahydro-1-benzothiophene-2-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2OS/c10-11-9(12)8-5-6-3-1-2-4-7(6)13-8/h5H,1-4,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDFUELDJXIFNSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=C(S2)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901162436
Record name Benzo[b]thiophene-2-carboxylic acid, 4,5,6,7-tetrahydro-, hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901162436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65361-27-5
Record name Benzo[b]thiophene-2-carboxylic acid, 4,5,6,7-tetrahydro-, hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65361-27-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzo[b]thiophene-2-carboxylic acid, 4,5,6,7-tetrahydro-, hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901162436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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